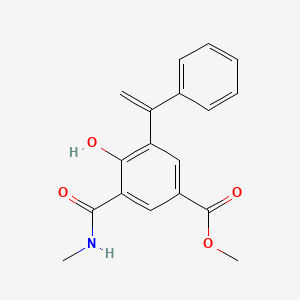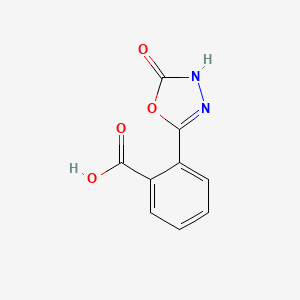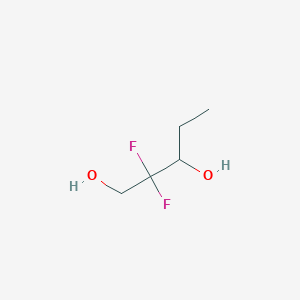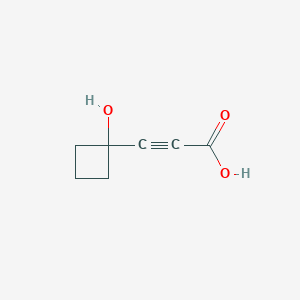
n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the m-Tolyloxy Group: This step involves the reaction of the pyrazole intermediate with m-tolyl alcohol or its derivatives in the presence of a suitable catalyst.
Acetamide Formation: The final step includes the acylation of the pyrazole derivative with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the m-tolyloxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur, especially at the acetamide group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the m-tolyloxy group are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Acidic or basic catalysts, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The m-tolyloxy group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(1h-Pyrazol-4-yl)-2-(p-tolyloxy)acetamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.
n-(1h-Pyrazol-4-yl)-2-(phenoxy)acetamide: Contains a phenoxy group instead of a tolyloxy group.
n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
- The specific arrangement of the pyrazole ring and the m-tolyloxy group in n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide may confer unique biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-9-3-2-4-11(5-9)17-8-12(16)15-10-6-13-14-7-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
ZBKXRENCEUWATR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NC2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


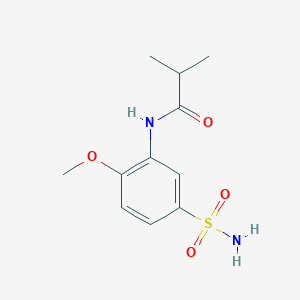
![7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14901133.png)

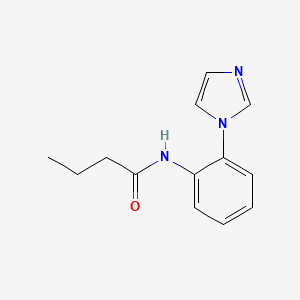

![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
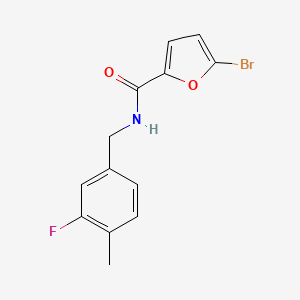

![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
